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Compound of Interest

Compound Name: 4-(3-Chlorobenzoyl)morpholine

CAS No.: 26162-86-7

Cat. No.: B2784969

Get Quote

Executive Summary
4-(3-Chlorobenzoyl)morpholine (CAS 26162-86-7) is a critical amide scaffold used

extensively in medicinal chemistry, particularly in the development of cannabinoid receptor 2

(CB2) agonists, PI3K inhibitors, and NMDA receptor modulators. Unlike its para-substituted

counterpart (a common fragment in Rimonabant analogs), the meta-chloro (3-chloro) variant

offers distinct steric and electronic properties that are crucial for probing hydrophobic sub-

pockets in protein targets.

This guide addresses the reproducibility crisis often faced when sourcing or synthesizing this

building block. We provide a validated synthesis protocol, a comparative analysis against its

positional isomers, and specific data to ensure experimental integrity.

Chemical Identity & Reproducibility Profile[1]
Before initiating any biological assays, the chemical identity of the scaffold must be validated.

Commercial sources often contain up to 5% of the para-isomer due to impure starting materials

(3-chlorobenzoic acid contaminated with 4-chlorobenzoic acid).
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Property Specification (Standard) Common Impurity Profile

IUPAC Name
(3-chlorophenyl)-morpholin-4-

ylmethanone

(4-chlorophenyl)-morpholin-4-

ylmethanone

CAS 26162-86-7 19202-04-1 (Para-isomer)

Molecular Weight 225.67 g/mol
225.67 g/mol (Isobaric - MS

cannot distinguish)

Physical State
White to off-white crystalline

solid
--

Melting Point 76–78 °C
72–74 °C (Depression

indicates mixture)

LogP (Calc) 2.18 2.24

Validated Synthesis Protocol (The "Gold Standard")
To guarantee data reproducibility, we recommend synthesizing the standard reference material

in-house rather than relying on unverified commercial batches. The following protocol is

optimized for high purity (>99%) without chromatographic separation.

Mechanism of Action (Chemical)
The reaction proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions). The

choice of base and solvent is critical to prevent the hydrolysis of the acid chloride.

Workflow Diagram
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Start:
3-Chlorobenzoyl Chloride

(1.0 eq)

Step 1: Addition
DCM Solvent, 0°C

Dropwise addition over 30 min

Reagent:
Morpholine

(1.1 eq)

Scavenger:
Triethylamine (Et3N)

(1.2 eq)

Step 2: Reaction
Warm to RT
Stir 4 hours

Nucleophilic Attack Step 3: Quench
Wash with 1N HCl

(Removes excess Morpholine)

Workup Step 4: Wash
Wash with 1N NaOH

(Removes unreacted acid)

Product:
4-(3-Chlorobenzoyl)morpholine

Recrystallize from Hexane/EtOAc

Yield >90%

Click to download full resolution via product page

Caption: Optimized Schotten-Baumann synthesis workflow for high-purity amide generation.

Step-by-Step Methodology
Preparation: Dissolve 3-chlorobenzoyl chloride (1.0 equiv) in anhydrous Dichloromethane

(DCM) (10 mL/g). Cool the solution to 0°C using an ice bath.

Addition: Mix Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) in a separate vessel. Add

this mixture dropwise to the acid chloride solution over 30 minutes. Note: Rapid addition

causes exotherms that lead to bis-acylated impurities.

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4

hours. Monitor by TLC (EtOAc/Hexane 1:1).

Workup (Crucial for Purity):

Wash organic layer with 1N HCl (2x) to remove unreacted morpholine and Et3N.

Wash organic layer with 1N NaOH (2x) to remove any hydrolyzed 3-chlorobenzoic acid.

Dry over MgSO4, filter, and concentrate.

Purification: Recrystallize from a mixture of Hexane/Ethyl Acetate (4:1) to obtain white

needles.
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Comparative Analysis: Positional Isomers
In Structure-Activity Relationship (SAR) studies, the decision to use the 3-chloro (meta) versus

the 4-chloro (para) scaffold is pivotal. The table below summarizes the functional differences

published in recent medicinal chemistry literature (e.g., PI3K and NMDA receptor modulators).

Performance Matrix
Feature

3-Chloro (Meta)

(CAS 26162-86-7)
4-Chloro (Para)

(CAS 19202-04-1)
2-Chloro (Ortho)

(CAS 1440-61-5)

Steric Profile

Moderate: Angles the

phenyl ring out of

plane; ideal for "L-

shaped" pockets.

Linear: Extends the

vector; best for deep,

narrow channels.

High: Forces

orthogonal twist; often

reduces potency due

to steric clash.

Electronic Effect

(Hammett σ)

σm = 0.37 (Electron

withdrawing).

Inductive effect

dominates.

σp = 0.23 (Electron

withdrawing).

Resonance/Inductive

balance.

N/A (Steric ortho-

effect dominates

electronics).

Solubility (DMSO) High (>50 mM) Moderate (~30 mM) High (>50 mM)

Metabolic Stability

High: Meta-Cl blocks

metabolic oxidation at

the vulnerable 3-

position.

Moderate: Para-Cl

blocks the 4-position,

but 3-position remains

open to CYP450.

Low: Steric hindrance

may inhibit CYP

binding, but often

metabolically liable.

NMR Signature

(Aromatic)

Multiplet: 4 distinct

signals (s, d, d, t) or

complex multiplet.

Symmetric: AA'BB'

system (2 doublets).

Complex: Multiplet,

often shifted upfield

due to shielding.

Expert Insight: The "Meta" Advantage
In the context of CB2 receptor agonism, published data suggests that meta-substitution often

improves selectivity over CB1. The 3-chloro substituent can engage in specific halogen

bonding or fill a hydrophobic cleft that the linear 4-chloro analog misses. Conversely, in PI3K

inhibition, the morpholine oxygen is the key pharmacophore (hinge binder), and the benzoyl

group acts as the "tail." Here, the 3-chloro group is preferred to modulate the vector of the tail

group to avoid clashing with the ribose binding pocket.
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Biological Application & SAR Logic
When reproducing data for compounds like GluN2C/GluN2D potentiators or PI3K inhibitors, the

orientation of the morpholine ring is dictated by the benzoyl substitution.

SAR Decision Pathway
Target: Hydrophobic Pocket

(e.g., CB2 or PI3K)

Is the pocket linear/narrow?

Is metabolic stability (CYP) a priority?

No (Pocket is wide/L-shaped)

Select 4-Chloro (Para)
Maximizes length

Blocks para-oxidation

Yes

Select 3-Chloro (Meta)
(CAS 26162-86-7)
Increases solubility

Accesses side-pockets

Yes (Block 3-position)No (Need rotational entropy)

Click to download full resolution via product page

Caption: Decision tree for selecting the 3-chlorobenzoyl scaffold in rational drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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